molecular formula C10H4BrClF3N B6226633 4-bromo-1-chloro-6-(trifluoromethyl)isoquinoline CAS No. 2137601-21-7

4-bromo-1-chloro-6-(trifluoromethyl)isoquinoline

Cat. No. B6226633
CAS RN: 2137601-21-7
M. Wt: 310.5
InChI Key:
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Description

“4-bromo-1-chloro-6-(trifluoromethyl)isoquinoline” is a chemical compound that has gained significant attention due to its potential applications in various fields of research and industry. It has a molecular formula of C10H4BrClF3N and a molecular weight of 310.5 .


Molecular Structure Analysis

The molecular structure of “4-bromo-1-chloro-6-(trifluoromethyl)isoquinoline” can be represented by the InChI code: 1S/C10H4BrClF3N/c11-9-8-2-1-7 (10 (12,13)14)5-6 (8)3-4-15-9/h1-5H . This structure is also available as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

Computational Chemistry and QSAR Studies

Researchers use computational methods to predict the properties and behavior of chemical compounds. 4-Bromo-1-chloro-6-(trifluoromethyl)isoquinoline has been studied in quantitative structure-activity relationship (QSAR) models. These models help predict its biological activity, toxicity, and interactions with biological targets.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-1-chloro-6-(trifluoromethyl)isoquinoline involves the introduction of a bromine atom, a chlorine atom, and a trifluoromethyl group onto an isoquinoline ring.", "Starting Materials": [ "Isoquinoline", "Bromine", "Chlorine", "Trifluoromethyl chloride", "Sodium hydroxide", "Sodium iodide", "Copper(I) iodide", "Copper(II) sulfate", "Sodium carbonate", "Acetic acid", "Hydrochloric acid", "Diethyl ether", "Methanol", "Water" ], "Reaction": [ "Step 1: Bromination of Isoquinoline", "Isoquinoline is reacted with bromine in the presence of sodium hydroxide and sodium iodide to introduce a bromine atom onto the isoquinoline ring.", "Step 2: Chlorination of 4-Bromoisoquinoline", "4-Bromoisoquinoline is reacted with chlorine in the presence of copper(I) iodide and copper(II) sulfate to introduce a chlorine atom onto the 4-position of the isoquinoline ring.", "Step 3: Trifluoromethylation of 4-Bromo-1-chloroisoquinoline", "4-Bromo-1-chloroisoquinoline is reacted with trifluoromethyl chloride in the presence of copper(I) iodide and sodium carbonate to introduce a trifluoromethyl group onto the 6-position of the isoquinoline ring.", "Step 4: Purification of 4-Bromo-1-chloro-6-(trifluoromethyl)isoquinoline", "The crude product is purified by recrystallization from methanol and diethyl ether, followed by washing with water and drying." ] }

CAS RN

2137601-21-7

Product Name

4-bromo-1-chloro-6-(trifluoromethyl)isoquinoline

Molecular Formula

C10H4BrClF3N

Molecular Weight

310.5

Purity

95

Origin of Product

United States

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